molecular formula C22H23N3O6 B14775126 Thalidomide-O-acetamido-C5-alkyne

Thalidomide-O-acetamido-C5-alkyne

Cat. No.: B14775126
M. Wt: 425.4 g/mol
InChI Key: PUYBHYPRHUFRCL-UHFFFAOYSA-N
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Description

Thalidomide-O-acetamido-C5-alkyne is a compound that features a thalidomide moiety linked to an aliphatic spacer and an alkyne group. Thalidomide itself is a well-known ligand for E3 ligase, which ubiquitinylates proteins to commit them for proteolytic destruction . The addition of the acetamido and alkyne groups allows for further derivatization and functionalization, making this compound a versatile tool in chemical biology and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-acetamido-C5-alkyne typically involves the following steps:

    Formation of Thalidomide Derivative: Thalidomide is first modified to introduce an acetamido group. This can be achieved through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

    Introduction of Alkyne Group: The alkyne group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the alkyne group, to form diketones or other oxidized products.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The acetamido and alkyne groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Major Products:

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkanes or alcohols.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Thalidomide-O-acetamido-C5-alkyne has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of PROTACs (PROteolysis TArgeting Chimeras).

    Biology: The compound is used to study protein degradation pathways and the role of E3 ligases in cellular processes.

    Medicine: Thalidomide derivatives, including this compound, are being investigated for their potential in treating various diseases, including cancer and autoimmune disorders.

    Industry: The compound can be used in the development of new pharmaceuticals and as a tool for drug discovery

Mechanism of Action

Thalidomide-O-acetamido-C5-alkyne exerts its effects primarily through its interaction with E3 ligase, specifically cereblon (CRBN). The binding of the compound to CRBN leads to the recruitment of non-native substrates to the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex, resulting in their ubiquitination and subsequent degradation by the proteasome . This mechanism is the basis for the compound’s use in PROTAC technology, where it facilitates the targeted degradation of specific proteins.

Comparison with Similar Compounds

    Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.

    Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects and reduced teratogenicity.

    Pomalidomide: Another thalidomide derivative with potent anti-cancer activity.

Uniqueness: Thalidomide-O-acetamido-C5-alkyne is unique due to the presence of the acetamido and alkyne groups, which allow for further functionalization and derivatization. This makes it a versatile tool in chemical biology and medicinal chemistry, particularly in the development of PROTACs .

Properties

Molecular Formula

C22H23N3O6

Molecular Weight

425.4 g/mol

IUPAC Name

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-hept-6-ynylacetamide

InChI

InChI=1S/C22H23N3O6/c1-2-3-4-5-6-12-23-18(27)13-31-16-9-7-8-14-19(16)22(30)25(21(14)29)15-10-11-17(26)24-20(15)28/h1,7-9,15H,3-6,10-13H2,(H,23,27)(H,24,26,28)

InChI Key

PUYBHYPRHUFRCL-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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